(E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)acrylic acid
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Overview
Description
(E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)acrylic acid is a complex organic compound that features a thieno[3,2-b]thiophene core, which is a fused thiophene structure. This compound is of significant interest in the field of organic electronics due to its unique electronic properties, making it a potential candidate for applications in organic solar cells, organic light-emitting diodes (OLEDs), and other optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)acrylic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the thieno[3,2-b]thiophene core: This can be achieved through a series of cyclization reactions involving thiophene derivatives.
Introduction of the diphenylamino group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the diphenylamino group to the thieno[3,2-b]thiophene core.
Formation of the acrylic acid moiety: This can be done through a Knoevenagel condensation reaction, where the cyanoacetic acid is condensed with the aldehyde derivative of the thieno[3,2-b]thiophene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
(E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)acrylic acid has several scientific research applications:
Organic Electronics: It is used as a donor material in organic solar cells due to its high hole mobility and deep highest-occupied molecular orbital (HOMO) level.
OLEDs: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes.
Optoelectronic Devices: Its ability to form stable films and its electronic properties make it a candidate for various optoelectronic applications.
Mechanism of Action
The mechanism by which (E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)acrylic acid exerts its effects is primarily through its electronic properties. The compound can efficiently transport holes, making it an excellent donor material in organic solar cells. Its deep HOMO level contributes to a high open-circuit voltage (Voc) in these devices .
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: This compound has a similar structure but with a malononitrile group instead of an acrylic acid moiety.
Thieno[3,2-b]thiophene derivatives: These compounds share the thieno[3,2-b]thiophene core but differ in their substituents and functional groups.
Uniqueness
(E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)acrylic acid is unique due to its combination of a thieno[3,2-b]thiophene core with a diphenylamino group and an acrylic acid moiety. This combination imparts the compound with unique electronic properties, making it highly suitable for applications in organic electronics and optoelectronic devices.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O2S2/c29-18-20(28(31)32)15-24-16-26-27(33-24)17-25(34-26)19-11-13-23(14-12-19)30(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-17H,(H,31,32)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJKFEKZWPLENW-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(S4)C=C(S5)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(S4)C=C(S5)/C=C(\C#N)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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